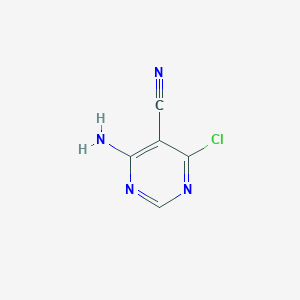

4-氨基-6-氯嘧啶-5-腈

描述

The compound 4-Amino-6-chloropyrimidine-5-carbonitrile (APC) is a pyrimidine derivative that serves as a key intermediate in the synthesis of various heterocyclic compounds. It has been the subject of research due to its potential applications in medicinal chemistry, particularly as a building block for compounds with antimicrobial and anticancer properties .

Synthesis Analysis

APC and its derivatives are typically synthesized through multi-component reactions involving various starting materials such as amines, aldehydes, and nitriles. For instance, a one-pot synthesis method has been reported where 3-amino-1,2,4-triazole, malononitrile, and aryl aldehydes are reacted in the presence of NaOH in ethanol, yielding triazolo-pyrimidine derivatives . Another synthesis approach involves the condensation of aromatic aldehydes, ethyl cyanoacetate, and diamino-triazole or cyanoguanidine hydrochloride in alkaline ethanol to produce triazolo-pyrimidine and cyanoamino-pyrimidine derivatives . These methods are advantageous due to their operational simplicity, good yields, and high selectivity.

Molecular Structure Analysis

The molecular structure of APC and its complexes has been elucidated using various spectroscopic techniques, including NMR, IR, UV-Visible, and mass spectrometry. For example, APC has been used to synthesize metal complexes with Co(II), Ni(II), Cu(II), and Pd(II), where APC acts as a bidentate ligand coordinating through the exocyclic amino and adjacent pyrimidine nitrogen atoms. The Pd(II) complex, however, shows APC coordinating as a monodentate ligand via the pyrimidine nitrogen . Computational studies using DFT calculations have also been performed to optimize the geometry of these complexes, supporting the experimental findings.

Chemical Reactions Analysis

APC is a versatile intermediate that can undergo various chemical reactions to form a wide range of heterocyclic compounds. For instance, it can be acetylated, formylated, and further reacted with primary and heterocyclic amines to yield Schiff bases and other nitrogen-containing heterocycles . Additionally, APC derivatives have been used to synthesize fused heterocyclic systems with potential biocidal properties . The reactivity of APC also extends to the synthesis of thiadiazolo-pyrimidine derivatives with anticancer activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of APC and its derivatives are closely related to their molecular structure. The synthesized metal complexes of APC exhibit non-electrolytic behavior in DMSO and have been characterized by their magnetic susceptibility and thermal stability through TGA analysis . The solubility, melting points, and other physical properties are typically determined experimentally and are crucial for understanding the compound's behavior in various chemical environments.

科学研究应用

分子结构分析

- 拉曼光谱和红外光谱:Abuelela 等人(2016 年)的一项研究使用拉曼光谱和红外光谱研究了 4-氨基-6-氯嘧啶-5-腈的分子结构。该研究提供了对该化合物振动特征的见解,并识别出两种互变异构体。这种分析增强了对其分子几何形状的理解,这对于各种科学应用至关重要 (Abuelela 等,2016)。

合成和抗菌活性

- 合成和抗菌特性:Rostamizadeh 等人(2013 年)和 Bhat 等人(2021 年)探索了 4-氨基-6-氯嘧啶-5-腈衍生物的合成并评估了它们的抗菌活性。这些研究表明该化合物在开发新型抗菌剂方面的潜力 (Rostamizadeh 等,2013); (Bhat 等,2021)。

抗肿瘤特性

- 抗肿瘤活性:Taher 和 Helwa(2012 年)以及 Tiwari 等人(2016 年)的研究证明了 4-氯嘧啶-5-腈及其衍生物的潜在抗肿瘤活性。这些发现对于开发新的抗癌疗法具有重要意义 (Taher & Helwa, 2012); (Tiwari 等,2016)。

绿色化学和合成方法

- 环保合成技术:Karati 等人(2022 年)和 Rostamizadeh 和 Nojavan(2014 年)的研究开发了合成 4-氨基-6-氯嘧啶-5-腈衍生物的可持续且高效的方法。这些方法强调了化学合成中的环保方法,突出了该化合物在推进绿色化学实践中的作用 (Karati 等,2022); (Rostamizadeh & Nojavan, 2014)。

安全和危害

The safety information for “4-Amino-6-chloropyrimidine-5-carbonitrile” includes several hazard statements: H302, H315, H319, H332, H335 . Precautionary statements include P261, P280, P305, P338, P351 . It’s important to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

属性

IUPAC Name |

4-amino-6-chloropyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN4/c6-4-3(1-7)5(8)10-2-9-4/h2H,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAVMFCKRFRCMLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(C(=N1)Cl)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20483831 | |

| Record name | 4-AMINO-6-CHLOROPYRIMIDINE-5-CARBONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20483831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-6-chloropyrimidine-5-carbonitrile | |

CAS RN |

60025-09-4 | |

| Record name | 4-AMINO-6-CHLOROPYRIMIDINE-5-CARBONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20483831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

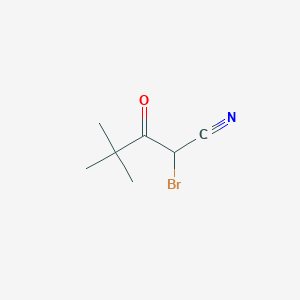

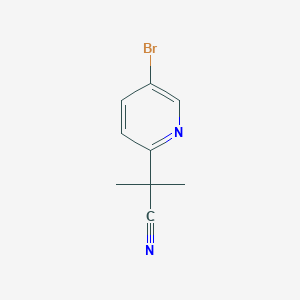

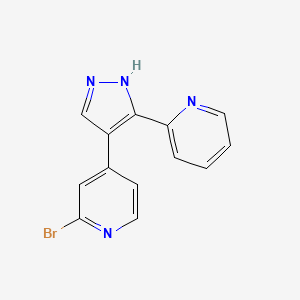

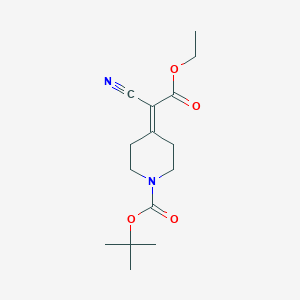

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Bromo-6-chloro-2,2-difluorobenzo[d][1,3]dioxole](/img/structure/B1279863.png)

![[2-(pyrrolidin-1-ylmethyl)phenyl]boronic Acid](/img/structure/B1279865.png)

![8-Amino-2-methyl-2h-benzo[b][1,4]oxazin-3(4h)-one](/img/structure/B1279879.png)